The Analytical and Pharmacological Profiling of Ivermectin Impurity K: A Comprehensive Whitepaper
The Analytical and Pharmacological Profiling of Ivermectin Impurity K: A Comprehensive Whitepaper
Executive Summary
As a Senior Application Scientist, I approach Active Pharmaceutical Ingredient (API) impurity profiling not merely as a regulatory compliance exercise, but as a fundamental inquiry into molecular behavior. Ivermectin, a broad-spectrum antiparasitic agent derived from avermectins, is a complex macrocyclic lactone. During its synthesis and degradation lifecycle, several structurally related impurities emerge. Among the most critical is Ivermectin Impurity K (CAS: 74567-01-4)[1].
Understanding Impurity K is paramount for drug development professionals because its presence signifies a specific metabolic or synthetic over-reduction that alters the drug's 3D conformation. This whitepaper deconstructs the chemical nature, pharmacological causality, and analytical methodologies required to isolate, quantify, and control Ivermectin Impurity K.
Chemical & Structural Profiling
Ivermectin is primarily a mixture of 22,23-dihydroavermectin B1a and B1b. Impurity K, chemically identified as 3,4-Dihydro Ivermectin (a mixture of diastereomers), represents a structural deviation where the C3-C4 double bond of the macrocyclic ring has been reduced[2].
According to the European Pharmacopoeia (EP), its formal chemical nomenclature is (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a [3]. The saturation of this specific double bond fundamentally shifts the electron density and the spatial orientation of the adjacent spiroketal moiety.
Quantitative Data Summary
| Physicochemical Property | Value / Description |
| Pharmacopeial Name | Ivermectin EP Impurity K[] |
| IUPAC / Chemical Name | (4R) and (4S)-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a[3] |
| CAS Registry Number | 74567-01-4[5] |
| Molecular Formula | C₄₈H₇₆O₁₄[5] |
| Molecular Weight | 877.11 - 877.13 g/mol [5] |
| Structural Variance | Saturation of the C3-C4 double bond (Tetrahydroavermectin derivative)[3] |
Mechanistic Insights & Pharmacological Causality
Why does the reduction of a single double bond matter? The causality lies in the lock-and-key mechanism of macrocyclic lactones.
Ivermectin’s primary mechanism of action relies on its high-affinity binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. The planar geometry conferred by the C3-C4 double bond is critical for optimal docking within the transmembrane domain of the GluCl receptor.
When this bond is reduced to form Impurity K, the macrocyclic ring loses its planar rigidity, leading to a conformational shift. While this structural relaxation reduces its anthelmintic potency, empirical data indicates that Impurity K exhibits pronounced anti-inflammatory properties in murine models (mice and rats)[1]. This suggests that the altered conformation may favor binding to mammalian immunomodulatory targets rather than invertebrate ion channels. Consequently, controlling this impurity is critical to preventing off-target immunological effects in patients.
Fig 1: Biosynthetic and degradation pathway leading to Ivermectin Impurity K.
Analytical Methodologies: A Self-Validating Protocol
Isolating Impurity K from the main Ivermectin API is notoriously difficult due to their nearly identical hydrophobicity. As an Application Scientist, I rely on a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology.
The causality behind the mobile phase selection is critical: we must exploit minute differences in the dipole moment introduced by the loss of the C3-C4 double bond. Methanol provides the necessary hydrogen-bonding interactions to differentiate the diastereomers, while Acetonitrile maintains the elution strength.
Step-by-Step RP-HPLC Protocol
1. Reagent Preparation:
-
Mobile Phase A: Acetonitrile : Methanol : Water (53:35:12 v/v/v).
-
Sample Solvent: 100% HPLC-grade Methanol.
-
Standard Preparation: Dissolve 10 mg of Ivermectin API reference standard and 1 mg of Impurity K reference standard[5] in 10 mL of Sample Solvent.
2. Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min (Isocratic elution).
-
Detection: UV spectrophotometer set at λ = 245 nm (optimal absorbance for the conjugated diene system of avermectins).
-
Column Temperature: 25°C.
3. The Self-Validating System (System Suitability Testing): A protocol is only as trustworthy as its internal validation. Before sample quantification, the system must validate itself using the following criteria:
-
Resolution (Rs): The resolution between Ivermectin B1a and Impurity K must be ≥ 1.5 .
-
Tailing Factor (T): Must be ≤ 1.5 for the Impurity K peak.
-
Action Logic: If Rs < 1.5, the system automatically flags a failure, indicating that the column chemistry has degraded or the mobile phase aqueous ratio is insufficient. The operator must recalibrate (adjust water content by +1%) before proceeding.
Fig 2: Self-validating RP-HPLC workflow for Impurity K isolation and quantification.
Regulatory Landscape & Quality Control
In the context of Abbreviated New Drug Applications (ANDA) and pharmacopeial compliance, Impurity K is strictly monitored. Regulatory bodies (such as the EP and USP) require drug manufacturers to trace impurities against certified reference standards[5].
Because Impurity K is a natural metabolite synthesized during the metabolism of avermectins (or obtained via fermentation anomalies)[1], batch-to-batch reproducibility in API manufacturing hinges on controlling the hydrogenation parameters. Over-pressurization or extended reaction times during the C22-C23 hydrogenation of Avermectin B1a inevitably leads to the over-reduction of the C3-C4 bond, spiking Impurity K levels beyond the permissible limits (typically ≤ 0.5% depending on specific monograph limits).
References
-
Axios Research. "Ivermectin Impurity K - CAS - 74567-01-4." Available at: [Link]
-
PubChem, National Institutes of Health. "3,4-Dihydro Ivermectin | C48H76O14 | CID 131884468." Available at:[Link]
-
GLP Pharma Standards. "Ivermectin EP Impurity K | CAS No- 74567-01-4." Available at:[Link]
